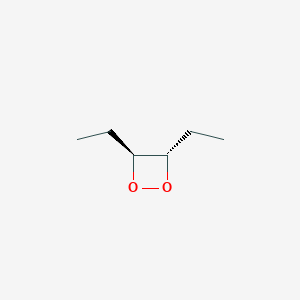

(3S,4S)-3,4-Diethyl-1,2-dioxetane

Beschreibung

Eigenschaften

CAS-Nummer |

83929-08-2 |

|---|---|

Molekularformel |

C6H12O2 |

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

(3S,4S)-3,4-diethyldioxetane |

InChI |

InChI=1S/C6H12O2/c1-3-5-6(4-2)8-7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |

InChI-Schlüssel |

PNBGIVLARUKXJI-WDSKDSINSA-N |

Isomerische SMILES |

CC[C@H]1[C@@H](OO1)CC |

Kanonische SMILES |

CCC1C(OO1)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation of Enolether Precursors

A prominent strategy for 1,2-dioxetane synthesis involves the oxidation of enolethers using singlet oxygen ($$^1O_2$$). This method, exemplified by the synthesis of ubiquitin–dioxetane conjugates, begins with the preparation of an enolether precursor through conjugation of a glycine-enolether derivative to a substrate. For (3S,4S)-3,4-diethyl-1,2-dioxetane, the enolether precursor would require ethyl groups at positions 3 and 4.

The oxidation step employs Rose Bengal as a photosensitizer under aqueous conditions, with oxygen bubbled through the reaction mixture. Key parameters include:

- Reaction time : 60 minutes optimizes dioxetane formation while minimizing decomposition to benzoate byproducts.

- Solvent compatibility : Aqueous-organic biphasic systems may mitigate solubility issues for hydrophobic ethyl-substituted intermediates.

Challenges in adapting this method include ensuring stereochemical fidelity during enolether formation and oxidation. Asymmetric synthesis of the enolether precursor, potentially via chiral auxiliaries or enantioselective catalysis, could enforce the (3S,4S) configuration.

Dipolar Cycloaddition and Transannular Cyclization

The 2,7-dioxatricyclo[4.2.1.0³,⁸]nonane core of dictyoxetane has been constructed using a 3-oxidopyrylium salt in a dipolar cycloaddition, followed by intramolecular nucleophilic substitution (S$$_N$$2) to form the oxetane ring. Adapting this approach for this compound would require:

- Synthesis of a diethyl-substituted pyrylium precursor : Starting from a β-keto ester with ethyl groups, asymmetric reduction could establish the stereocenters.

- Cycloaddition : Reaction with a dienophile (e.g., ethylene) under thermal or photochemical conditions to form the dioxane intermediate.

- Oxetane formation : Intramolecular S$$_N$$2 displacement of a leaving group (e.g., mesylate) by a proximal hydroxyl group.

This route’s advantage lies in its modularity; however, controlling the stereochemistry of the ethyl groups during the cycloaddition remains nontrivial. Computational modeling of transition states may guide catalyst design for enantioselective cycloadditions.

Ring-Closing Metathesis (RCM) of Diene Precursors

Ring-closing metathesis has enabled the synthesis of medium-sized oxygen heterocycles, including oxepanes and oxocanes. For this compound, a diene precursor with ethyl groups at C3 and C4 could undergo RCM using a Grubbs-type catalyst.

Example pathway :

- Diene synthesis : Asymmetric allylation of a diketone introduces ethyl groups with (S,S) configuration.

- RCM : Catalyst screening (e.g., Grubbs II vs. Hoveyda-Grubbs) optimizes ring strain relief and yield.

- Peroxidation : Post-RCM oxidation with $$^1O_2$$ forms the dioxetane ring.

This method’s success hinges on the diene’s conformational flexibility and the oxidant’s compatibility with the metathesis catalyst.

Acid-Catalyzed Cyclization of Diols

1,3-Dioxolanes are routinely synthesized via acid-catalyzed reactions between diols and carbonyl compounds. While 1,2-dioxetanes are less common, analogous conditions using peroxides could be explored.

Proposed mechanism :

- Diol preparation : Enantioselective reduction of a 3,4-diethyl diketone yields the (S,S)-diol.

- Cyclization : Treatment with hydrogen peroxide ($$H2O2$$) and a Brønsted acid catalyst (e.g., $$p$$-TsOH) induces ring closure.

| Parameter | Condition | Yield (Analogous System) |

|---|---|---|

| Catalyst | $$p$$-TsOH (0.1 equiv) | 45–60% |

| Solvent | Toluene | — |

| Temperature | Reflux | — |

Steric hindrance from ethyl groups may necessitate higher temperatures or prolonged reaction times compared to methyl-substituted analogs.

Biocatalytic Approaches

Enzymatic oxidation of alkenes presents an underexplored route to dioxetanes. Cytochrome P450 enzymes, known for epoxidizing alkenes, might catalyze peroxidation in the presence of $$O_2$$.

Hypothetical pathway :

- Substrate design : A 3,4-diethyl alkene with directing groups to orient the enzyme.

- Enzymatic peroxidation : P450-mediated insertion of $$O_2$$ across the double bond.

While no direct examples exist for dioxetanes, P450s have been engineered to perform analogous stereoselective oxidations.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on current literature:

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S)-3,4-Diethyl-1,2-dioxetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex oxygen-containing molecules.

Reduction: Reduction reactions can break the dioxetane ring, leading to simpler compounds.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(3S,4S)-3,4-Diethyl-1,2-dioxetane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems and as a probe for studying oxidative stress.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (3S,4S)-3,4-Diethyl-1,2-dioxetane involves its ability to undergo ring-opening reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, leading to diverse biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize (3S,4S)-3,4-Diethyl-1,2-dioxetane, we compare it with structurally and functionally related dioxetanes and ethyl-substituted heterocycles:

Table 1: Comparative Analysis of Dioxetanes and Analogues

Key Findings:

Structural and Stability Differences: Trimethyl-1,2-dioxetane: Methyl groups reduce steric hindrance compared to ethyl substituents, enabling decomposition at 70°C to form photodimers in DNA . AMPPD: The spiroadamantane and phosphoryloxy groups enhance stability and enzyme specificity, enabling low-temperature decomposition (37–45°C) for luminescent assays .

Functional Applications: Trimethyl-1,2-dioxetane: Used to study DNA damage via pyrimidine photodimer formation under thermal decomposition . AMPPD: A cornerstone in enzyme-linked immunosorbent assays (ELISA) due to its compatibility with alkaline phosphatase and commercial enhancers . 1,4-Diethyl-tetrahydroquinoxaline: Ethyl groups on a quinoxaline scaffold enable fluorogenic properties for organelle-specific staining, diverging from dioxetanes’ chemiluminescent roles .

Stereochemical and Electronic Effects :

- The (3S,4S) configuration of the target compound may influence chiral interactions in biochemical systems, though this remains unexplored in the evidence. In contrast, AMPPD’s rigid spiro structure optimizes luminescent efficiency .

Q & A

Basic: What experimental methods are used to characterize the thermal decomposition kinetics of (3S,4S)-3,4-Diethyl-1,2-dioxetane?

Answer:

Thermal decomposition kinetics are typically studied using temperature-dependent rate coefficient measurements in solvents like benzene or methanol. First-order kinetics are confirmed by varying initial concentrations (e.g., 50- to 100-fold changes) and observing minimal impact on rate constants. Activation parameters (ΔEa, ΔH‡, ΔS‡) are derived via the Arrhenius equation and Eyring plots. Comparative analysis with structurally related dioxetanes (e.g., 3,3-diphenyl-1,2-dioxetane) is critical to assess substituent effects. For example, di-p-methoxy substitution lowers ΔEa by ~1.2–1.8 kcal/mol compared to phenyl groups, as shown in solvent-dependent studies .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Answer:

Stereochemical confirmation relies on X-ray crystallography to resolve the spatial arrangement of ethyl groups and the dioxetane ring. Computational modeling (e.g., density functional theory, DFT) complements experimental data by predicting steric interactions and conformational stability. For instance, α- and β-hydrogen repulsion in adamantyl-substituted dioxetanes can distort the peroxidic ring, as validated by bond distance and angle measurements in crystallographic studies .

Advanced: How do steric effects from alkyl substituents influence the thermal stability of 1,2-dioxetanes like this compound?

Answer:

Steric effects are assessed through comparative thermolysis experiments and computational steric maps . Bulky substituents (e.g., ethyl, adamantyl) induce nonbonded repulsions that compress the peroxidic ring (reducing O–O bond length) or increase puckering, thereby altering activation energies. For example:

- In bisadamantylidene-1,2-dioxetane, β-hydrogen repulsion shortens O–O bonds, increasing ring strain and reducing stability.

- In this compound, conformational flexibility mitigates repulsion, resulting in lower ΔEa compared to rigid systems .

Advanced: How can contradictions in reported activation energies for alkyl-substituted dioxetanes be resolved?

Answer:

Contradictions often arise from methodological differences (e.g., solvent polarity, concentration ranges) or computational assumptions . To reconcile discrepancies:

Standardize experimental conditions : Use identical solvents (e.g., benzene vs. methanol) and low concentrations to avoid solvent-solute interactions .

Cross-validate with computational models : Compare experimental ΔEa with DFT-calculated values for stepwise vs. concerted decomposition pathways .

Account for steric compression : Adjust models to include torsional strain from substituent conformations, as seen in tetraethyl vs. tetramethyl derivatives .

Advanced: What strategies optimize this compound for chemiluminescence applications?

Answer:

Optimization focuses on triggerable CIEEL (chemically initiated electron exchange luminescence) design:

Electron-withdrawing groups : Introduce substituents (e.g., phosphoryloxy) at the 4-position to stabilize the intermediate anion radical, enhancing light emission .

Enzymatic compatibility : Modify the dioxetane scaffold (e.g., spiroadamantyl groups) to serve as substrates for alkaline phosphatase, enabling ultrasensitive detection in immunoassays .

Solubility and stability : Use tert-butyl or methoxy groups to improve aqueous solubility while maintaining thermal stability under physiological conditions .

Advanced: How can computational methods predict the decomposition pathway of this compound?

Answer:

DFT and ab initio calculations model the transition states and intermediates of dioxetane decomposition. Key steps include:

Peroxide bond cleavage : Calculate bond dissociation energies (BDEs) for O–O bonds under thermal or chemical stress.

Diradical vs. zwitterionic intermediates : Compare activation barriers for stepwise (diradical) vs. concerted (zwitterionic) mechanisms.

Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, which stabilize charge-separated intermediates in polar solvents .

Basic: What spectroscopic techniques are employed to monitor dioxetane decomposition in real time?

Answer:

UV-Vis spectroscopy tracks chromophore formation (e.g., carbonyl groups) during decomposition. NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C) identifies intermediates like ketones or aldehydes. Chemiluminescence imaging quantifies light emission kinetics, correlating intensity with reaction progress .

Advanced: What are the limitations of current models in explaining substituent effects on dioxetane stability?

Answer:

Current models often oversimplify conformational dynamics and solvent entropy contributions . For example:

- Steric maps may ignore torsional flexibility in alkyl chains, leading to overestimated ΔEa values .

- Solvent entropy changes (ΔS‡) are rarely quantified, despite their significant impact on activation parameters in polar media .

Future studies should integrate molecular dynamics simulations to capture solvent reorganization effects and substituent mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.